REACTION_CXSMILES
|
CS(C)=O.O.[Cl:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]#[N:15])[CH:10]=[CH:11][CH:12]=1.Br[CH2:17][CH2:18][CH2:19]Br>CCOCC.CC(O)C>[Cl:6][C:7]1[CH:8]=[C:9]([C:13]2([C:14]#[N:15])[CH2:19][CH2:18][CH2:17]2)[CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
Nail/oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
with good stirring at such a rate that the reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
36:1308 (1971), a reaction flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
was added during 75 minutes
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
was kept below 33° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 20° C. for 2 hours when it
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 10° C. for 15 minutes when it
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was treated cautiously with 120 ml of H20 at such a rate that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 15° C
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 4 portions of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
this mixture was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
A red oil was separated from the mineral oil
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |